molecular formula C₄₄H₄₃NO₈S B1144780 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole CAS No. 220339-91-3

2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole

Cat. No. B1144780
CAS RN: 220339-91-3
M. Wt: 745.88
InChI Key:
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Description

Synthesis Analysis

The synthesis of related phenylsulfonyl indole derivatives has been described in several studies. For example, Gribble et al. (2002) presented an efficient synthesis method for 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are synthetic analogues of indole-2,3-quinodimethane, prepared in five steps from indole with a yield of 46% (Gribble, Jiang, & Liu, 2002). This highlights the synthetic approach towards complex indole derivatives involving multi-step reactions.

Molecular Structure Analysis

Jasinski et al. (2009) conducted a detailed study on the crystal structures of three new phenylsulfonyl indole derivatives, providing insights into their molecular configurations and the effects of ligand substitutions on their geometric parameters (Jasinski, Rinderspacher, & Gribble, 2009). These studies are crucial for understanding the molecular architecture and potential reactivity of such compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of phenylsulfonyl indole derivatives have been explored through various reactions, including lithiation and treatment with aldehydes to afford hydroxy acetals, which upon acid treatment, cyclize to furoindoles as described by Gribble et al. (2002) (Gribble, Jiang, & Liu, 2002). These processes illustrate the compound's ability to undergo transformations leading to heterocyclic structures.

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding patterns, have been detailed for various phenylsulfonyl indole derivatives. For instance, Ravishankar et al. (2003) described the crystal structure of a bromo-phenylsulfonyl indole compound, emphasizing the planarity of the indole ring system and the distorted tetrahedral configuration of the sulfonyl group (Ravishankar et al., 2003). Such analyses are vital for understanding the material aspects of these compounds.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents and conditions, have been extensively studied. Karthikeyan et al. (2011) highlighted the reactivity of a phenylsulfonyl indole derivative towards phosphonate groups, elucidating the compound's ability to form stable bonds and potentially useful intermediates (Karthikeyan, Sethusankar, Rajeshwaran, Mohanakrishnan, & Velmurugan, 2011). This showcases the versatility and chemical diversity of phenylsulfonyl indole derivatives.

Scientific Research Applications

Synthetic Methodologies

  • Magnesium-Catalyzed Dephenylsulfonylation: A study explores the synthesis of indole derivatives through magnesium-catalyzed dephenylsulfonylation, producing compounds like 5-ethyl-1H-indole with good yield and purity. This methodology can be applied to synthesize various indole derivatives, including those with phenylsulfonyl groups (Rao, Shrikant, Kumar, & Krishna, 2017).

Structural Analysis and Crystallography

  • Crystal Structure of Indole Derivatives: Researchers have determined the crystal structures of various 1-(phenylsulfonyl)indole derivatives, which aids in understanding the geometric and packing parameters of these compounds. This information is crucial for the development of new molecules with specific properties (Jasinski, Rinderspacher, & Gribble, 2009).

Chemical Synthesis and Reactions

  • Development of Synthetic Antigens: A study focuses on the synthesis of complex compounds involving α-D-mannopyranoside, which is relevant for creating synthetic antigens. This process contributes to the development of pharmaceuticals and biological research tools (Khan, Piskorz, & Matta, 1994).
  • Sulfenylation Reactions: Research on sulfenylation of pyrroles and indoles provides insights into synthesizing new molecules, particularly those that involve phenylsulfonyl and methylthio groups. This is relevant in the development of diverse chemical entities for various applications (Gilow, Brown, Copeland, & Kelly, 1991).

Applications in Material Science

Carbohydrate Chemistry

  • Synthesis of Monodeoxyfluorinated Methyl and 4-Nitrophenyl α-D-Mannobiosides: Research in carbohydrate chemistry involving the synthesis of α-D-mannopyranoside derivatives contributes to the development of new molecules for various applications in medicine and biology (Khan, Jain, Abbas, & Matta, 1990).

Pharmaceutical Research

  • Preparation of Triazoloindoles: The preparation of 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles via tandem copper catalysis is significant in pharmaceutical research for constructing various valuable indole molecules, highlighting potential applications in drug development (Xing, Sheng, Wang, Lu, & Wang, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole' involves the protection of the hydroxyl groups of α-D-mannopyranosyl, followed by the coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole. Finally, the deprotection of the sugar and the acetyl group will yield the desired compound.", "Starting Materials": [ "α-D-mannopyranosyl", "Benzyl chloride", "Triphenylphosphine", "1-[(4-methylphenyl)sulfonyl]-1H-indole", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the hydroxyl groups of α-D-mannopyranosyl with benzyl chloride and triphenylphosphine in methanol", "Coupling of the protected sugar with 1-[(4-methylphenyl)sulfonyl]-1H-indole using sodium hydride in DMF", "Deprotection of the sugar with hydrochloric acid in methanol", "Deprotection of the acetyl group with sodium hydroxide in water", "Purification of the compound by column chromatography using diethyl ether as the eluent" ] }

CAS RN

220339-91-3

Molecular Formula

C₄₄H₄₃NO₈S

Molecular Weight

745.88

Origin of Product

United States

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